molecular formula C28H43N3+2 B040221 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium CAS No. 116946-58-8

3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium

Cat. No. B040221
M. Wt: 421.7 g/mol
InChI Key: ZPXFHEQVWBVXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium, also known as DEABP, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium is primarily due to its ability to bind to the active site of enzymes involved in cancer cell proliferation and survival. Specifically, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival. By inhibiting PARP activity, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium induces DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of PARP activity, and the selective binding to cancer cells. Additionally, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been found to have low toxicity in normal cells, making it a promising candidate for targeted drug delivery.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium is its ability to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Additionally, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium, including the development of more efficient synthesis methods, the optimization of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium as a carrier for targeted drug delivery, and the investigation of its potential applications in other fields, such as imaging and biosensing. Additionally, further studies are needed to elucidate the mechanism of action of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium and to determine its efficacy in preclinical and clinical settings.
In conclusion, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium is a promising compound with potential applications in various fields, including cancer research, drug delivery, and imaging. Its selective binding to cancer cells and low toxicity in normal cells make it a safer alternative to traditional chemotherapy drugs. However, further research is needed to fully understand its mechanism of action and to optimize its potential applications.

Synthesis Methods

The synthesis of 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium involves the reaction of 4-(diethylamino)benzaldehyde with pyridine-4-carbaldehyde, followed by a Knoevenagel condensation reaction with triethylorthoformate. The resulting product is then reacted with triethylamine to produce 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium. This synthesis method has been validated through various studies and has been found to be efficient and reproducible.

Scientific Research Applications

3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been studied extensively for its potential applications in various fields, including cancer research, drug delivery, and imaging. In cancer research, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In imaging, 3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium has been used as a fluorescent probe for the detection of cancer cells.

properties

CAS RN

116946-58-8

Product Name

3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium

Molecular Formula

C28H43N3+2

Molecular Weight

421.7 g/mol

IUPAC Name

3-[4-[4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium

InChI

InChI=1S/C28H43N3/c1-6-30(7-2)28-18-16-26(17-19-28)14-11-12-15-27-20-23-29(24-21-27)22-13-25-31(8-3,9-4)10-5/h11-12,14-21,23-24H,6-10,13,22,25H2,1-5H3/q+2

InChI Key

ZPXFHEQVWBVXDM-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

synonyms

RH 414
RH-414
RH414

Origin of Product

United States

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